molecular formula C11H7ClN4 B8340262 3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine

3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine

Cat. No.: B8340262
M. Wt: 230.65 g/mol
InChI Key: WZOZIYKAFBBGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

3-(6-chloropyrimidin-4-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN4/c12-10-5-8(14-7-15-10)9-6-13-11-3-1-2-4-16(9)11/h1-7H

InChI Key

WZOZIYKAFBBGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-imidazo[1,2-a]pyridine (1 g, 5.1 mmol) in dry THF (25 mL) under N2 at −78° C. was added n-BuLi (1.6 M in hexanes, 3.8 mL, 6.12 mmol) and the reaction mixture was stirred at that temperature for 1 hour. Then freshly dried zinc bromide (1.7 g, 7.65 mmol) in dry THF (15 mL) was added slowly and the reaction mixture was slowly warmed up to room temperature and 4,6-dichloro-pyrimidine (760 mg, 5.1 mmol) and Pd(PPh3)4 (294 mg, 0.26 mmol) was added. After 16 hours at 75° C., the reaction mixture was then concentrated and directly purified by flash chromatography (SiO2, 95:5:0.5/EtOAc:MeOH:TEA) to give 3-(6-chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine (Int-1). MS found for C11H7ClN4 as (M+H)+ 231.45. To a solution of Int-1 (100 mg, 0.44 mmol), 4-amino-benzoic acid (72 mg, 0.52 mmol) in dioxane (3 mL) and 2-PrOH (0.5 mL), p-TSA (83 mg, 0.44 mmol) was added and heated in a microwave (Emry's Optimizer) at 130° C. After 20 minutes, the resulting solid was filtered and washed with ether and dried to give 4-(6-imidazo[1,2-a]pyridin-3-yl-pyrimidin-4-ylamino)-benzoic acid (Int-2). MS found for C18H13N5O2 (m/z): 332.39 [M++1]. To Int-2 (75 mg, 0.23 mmol) in DMF (4 mL), was added HATU (129 mg, 0.34 mmol), 1,2-phenylenediamine (49 mg, 0.45 mmol) and DIPEA (0.12 mL, 0.68 mmol) and stirred at room temperature for 45 minutes. The reaction mixture was diluted with water and acetonitrile and directly purified by preparative HPLC affording the title compound as tan solid, after lyophilization. MS found for C24H19N7O as (M+H)+ 422.09. 1H NMR (400 MHz, dmso-d6): δ 9.89 (d, J=6.8 Hz, 1H); 8.71 (s, 1H); 8.19 (s, 1H); 7.92 (d, J=8.8 Hz, 2H); 7.80 (d, J=8.8 Hz, 2H); 7.61 (d, J=9.2 Hz, 1H); 7.42 (t, J=7.6 Hz, 1H); 7.13-6.97 (m, 4H); 6.83 (d, J=7.2 Hz, 1H); 6.69 (t, J=7.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.